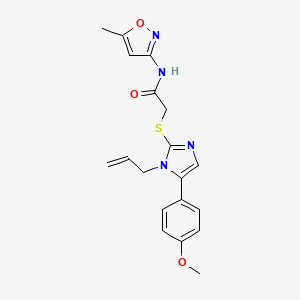

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a hybrid structure combining an imidazole core substituted with a 4-methoxyphenyl group and an allyl chain, linked via a thioether bridge to an acetamide moiety bound to a 5-methylisoxazole ring. The allyl group introduces conformational flexibility, which may influence binding kinetics .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-4-9-23-16(14-5-7-15(25-3)8-6-14)11-20-19(23)27-12-18(24)21-17-10-13(2)26-22-17/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVZWZVEFPKDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring and various substituents, suggests potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is , with a molecular weight of approximately 413.92 g/mol. The compound features an imidazole ring, an allyl group, and a thioacetamide moiety, contributing to its diverse reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O2S |

| Molecular Weight | 413.92 g/mol |

| CAS Number | 1207025-57-7 |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies comparing various derivatives, compounds similar to 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, Jain et al. reported that certain substituted imidazoles showed potent activity against Staphylococcus aureus and Escherichia coli using the cylinder well diffusion method .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with similar structures have been tested against various cancer cell lines, including glioblastoma and breast cancer cells. In vitro assays revealed that certain derivatives exhibited cytotoxic effects, with IC50 values indicating their potency in inhibiting cell growth. For example, one study noted that derivatives with methoxy phenyl groups displayed enhanced cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells .

Enzyme Inhibition

The mechanism of action for 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may involve interactions with specific enzymes. For instance, it has been suggested that such compounds can act as inhibitors of lipoxygenases (ALOX15), which are implicated in inflammatory processes and cancer progression. In silico studies have shown that these compounds can bind effectively to the active sites of enzymes, altering their activity .

Case Studies

- Antimicrobial Efficacy : A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against S. aureus and E. coli. The results indicated that certain compounds exhibited significant inhibition zones compared to standard antibiotics like Norfloxacin .

- Cytotoxicity Against Cancer Cells : A comparative analysis of the anticancer effects of similar compounds revealed that those with specific substitutions on the imidazole ring had IC50 values significantly lower than those without such modifications. This suggests a structure–activity relationship where specific functional groups enhance biological activity .

Comparison with Similar Compounds

Thiazole-Based Acetamide Derivatives ()

Compounds such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4a) and 4c (tetrazole analog) share the acetamide-thioether linkage but differ in heterocyclic substituents:

- 4a : Thiazole ring with 4-phenyl and 5-methyl groups.

- 4c : Tetrazole-thio group instead of imidazole.

Benzimidazole-Triazole-Thiazole Hybrids ()

Compounds like 9f (methoxyphenyl-thiazole-triazole-acetamide) exhibit structural parallels:

Docking Studies :

Sulfonamide-Imidazolidinone Derivatives ()

Compounds such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate (11–18) feature sulfonamide and imidazolidinone moieties. Unlike the target compound, these lack the isoxazole ring but share thioether-acetamide linkages. The chloro and methyl substituents in these derivatives highlight how halogenation modulates bioactivity, a factor absent in the target compound .

Cyanoacetamide-Derived Heterocycles ()

Derivatives synthesized from 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide include thiadiazoles and thiophenes. The cyano group in these compounds contrasts with the target’s methoxyphenyl substitution, suggesting divergent electronic profiles and metabolic stability .

Pharmacological Implications and Design Considerations

Key Observations :

- The 5-methylisoxazole in the target compound may enhance selectivity compared to thiazole-based analogs.

- The allyl group could improve pharmacokinetics by reducing metabolic degradation compared to rigid substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

The compound can be synthesized via nucleophilic substitution between 1-allyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol and 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Key steps include:

- Reacting the imidazole-2-thiol derivative with chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., potassium carbonate) at 60–80°C for 6–8 hours .

- Purification via recrystallization using ethanol or ethanol/water mixtures to achieve >95% purity, as validated by HPLC and melting point analysis .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

A multi-technique approach is recommended:

- 1H/13C NMR : Verify the presence of key protons (e.g., allyl group protons at δ 5.1–5.8 ppm, methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and carbons (e.g., thioether sulfur-linked carbons at ~40–45 ppm) .

- IR Spectroscopy : Confirm the thioether (C-S stretch at ~600–700 cm⁻¹) and acetamide (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) functional groups .

- Elemental Analysis : Match experimental C, H, N, and S content with theoretical values (deviation <0.4%) .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) using colorimetric assays (e.g., COX Inhibitor Screening Kit) to assess anti-inflammatory potential, referencing structurally similar imidazole-thioacetamide derivatives .

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during functionalization of the imidazole ring?

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) and solvents (DMF vs. THF) to enhance nucleophilicity of the thiol group. For example, K₂CO₃ in DMF increases yields by 15–20% compared to NaHCO₃ in acetonitrile .

- Temperature Control : Use microwave-assisted synthesis at 100°C for 30 minutes to reduce side reactions (e.g., allyl group isomerization) .

- Real-Time Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) or in-situ IR to track intermediate formation .

Q. What computational strategies are effective for predicting biological targets or binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or bacterial enoyl-ACP reductase (PDB: 1BVR). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the methoxyphenyl moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-Response Refinement : Perform IC₅₀/MIC assays in triplicate with stricter controls (e.g., solvent-only and reference drug groups) to rule out false positives .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of the thioether to sulfoxide) that may alter activity .

- Structural-Activity Relationship (SAR) : Compare analogues (e.g., replacing 5-methylisoxazole with thiazole) to isolate critical pharmacophores .

Q. What advanced analytical techniques are recommended for studying degradation pathways?

Q. How can solubility challenges in in vivo assays be addressed?

- Co-Solvent Systems : Use DMSO/PEG-400 (20:80 v/v) for intraperitoneal administration, ensuring <1% hemolysis in erythrocyte compatibility tests .

- Prodrug Design : Synthesize phosphate or glycoside derivatives of the acetamide group to enhance aqueous solubility .

Methodological Notes

- Synthetic References : Key protocols are adapted from Khalil et al. (2012) for imidazole-thioacetamide derivatives and thiazole-triazole hybrid syntheses .

- Contradictions : Variability in biological data may arise from differences in assay conditions (e.g., bacterial strain selection) or compound purity thresholds (>98% required for reliable SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.